1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol can be synthesized through the reduction of 3,4-dimethoxyacetophenone. The reduction process typically involves the use of hydrogen gas in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ethanol follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ketone.
Reduction: Further reduction can lead to the formation of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl methanol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas in the presence of catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ketone.
Reduction: 1-(3,4-Dimethoxyphenyl)-1-cyclopropyl methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to inflammation, microbial growth, and cellular signaling. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
1-(3,4-Dimethoxyphenyl)ethanol: A structurally similar compound with a hydroxyl group instead of a cyclopropyl group.
3,4-Dimethoxyacetophenone: The precursor used in the synthesis of 1-(3,4-dimethoxyphenyl)-1-cyclopropyl ethanol
Uniqueness
1-(3,4-Dimethoxyphenyl)-1-cyclopropyl ethanol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H18O3 |
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Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O3/c1-9(14)13(6-7-13)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,14H,6-7H2,1-3H3 |
InChI Key |
HCKKQFXSFQCDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
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